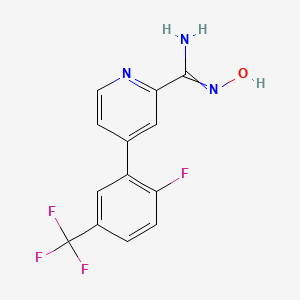
acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride” is known as hypochlorous acid. Hypochlorous acid is a weak, unstable acid with the chemical formula HOCl. It is a chlorine oxoacid and is the active form of chlorine in water. Hypochlorous acid is known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .
Méthodes De Préparation
Hypochlorous acid can be prepared through several methods:
Electrolysis of Brine: This method involves the electrolysis of a sodium chloride solution (brine) to produce chlorine gas, which is then dissolved in water to form hypochlorous acid.
Reaction of Chlorine with Water: Chlorine gas can be bubbled through water to produce hypochlorous acid. The reaction is as follows[ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{HCl} ]
Reaction of Bleach with Acid: Sodium hypochlorite (bleach) can react with a weak acid to produce hypochlorous acid. The reaction is as follows[ \text{NaOCl} + \text{HCl} \rightarrow \text{HOCl} + \text{NaCl} ]
Analyse Des Réactions Chimiques
Hypochlorous acid undergoes various chemical reactions, including:
Oxidation: Hypochlorous acid is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: Hypochlorous acid can be reduced to chloride ions in the presence of reducing agents.
Substitution: Hypochlorous acid can react with organic compounds to form chlorinated derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Hypochlorous acid can oxidize sulfides to sulfoxides and sulfones.
Reduction: Reducing agents such as sodium thiosulfate can reduce hypochlorous acid to chloride ions.
Substitution: Hypochlorous acid can react with alkenes to form chlorohydrins.
Applications De Recherche Scientifique
Hypochlorous acid has a wide range of scientific research applications, including:
Chemistry: Hypochlorous acid is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.
Biology: Hypochlorous acid is produced by neutrophils during the immune response and plays a role in the body’s defense against pathogens.
Medicine: Hypochlorous acid is used as a disinfectant in wound care and as a sanitizer in healthcare settings.
Mécanisme D'action
The mechanism of action of hypochlorous acid involves its strong oxidizing properties. Hypochlorous acid can react with and oxidize various cellular components, including proteins, lipids, and nucleic acids. This leads to the disruption of cellular functions and the inactivation of pathogens. Hypochlorous acid targets and oxidizes thiol groups in proteins, leading to the formation of disulfide bonds and the inactivation of enzymes .
Comparaison Avec Des Composés Similaires
Hypochlorous acid can be compared with other chlorine-based disinfectants, such as sodium hypochlorite and chlorine dioxide. While all three compounds are effective disinfectants, hypochlorous acid is unique in its ability to rapidly penetrate and inactivate pathogens due to its small molecular size and neutral charge. Similar compounds include:
Sodium Hypochlorite (NaOCl):
Chlorine Dioxide (ClO2): A powerful oxidizing agent used in water treatment and disinfection.
Hypochlorous acid stands out due to its high reactivity and effectiveness at low concentrations.
Propriétés
IUPAC Name |
acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2.Na.H/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;;/h1,3-6,8-12H,2H2;1H3,(H,3,4);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQWAJDGOJLSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
![(1R)-4-[(1E,3E,5E,7E)-3,7-dimethyldeca-1,3,5,7,9-pentaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B8053606.png)
![2-[[4-[4-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8053618.png)

![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)






